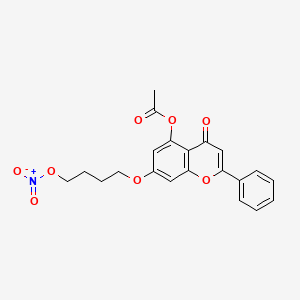
7-(4-(nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-(Nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This particular compound features a nitrooxy group, which is known for its potential in various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate typically involves multiple stepsThe Pechmann condensation is often used to synthesize the coumarin core . This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-(Nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro compounds.
Reduction: The nitrooxy group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrooxy group can yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
7-(4-(Nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-(4-(nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate involves its interaction with specific molecular targets and pathways. The nitrooxy group can release nitric oxide (NO), which is known to have various biological effects, including vasodilation and modulation of cellular signaling pathways . The coumarin core can interact with enzymes and receptors, leading to various biological activities.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
Novobiocin: A coumarin antibiotic with anticancer properties.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anti-proliferative effects on cancer cells.
Uniqueness
7-(4-(Nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate is unique due to the presence of the nitrooxy group, which imparts additional biological activities and chemical reactivity compared to other coumarin derivatives .
Propiedades
Número CAS |
1227681-48-2 |
|---|---|
Fórmula molecular |
C21H19NO8 |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
[7-(4-nitrooxybutoxy)-4-oxo-2-phenylchromen-5-yl] acetate |
InChI |
InChI=1S/C21H19NO8/c1-14(23)29-19-11-16(27-9-5-6-10-28-22(25)26)12-20-21(19)17(24)13-18(30-20)15-7-3-2-4-8-15/h2-4,7-8,11-13H,5-6,9-10H2,1H3 |
Clave InChI |
MEMSOEUINYSFOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OCCCCO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


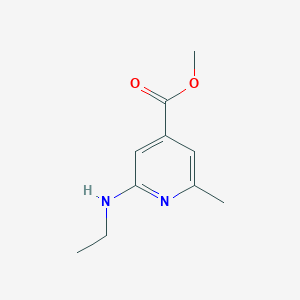
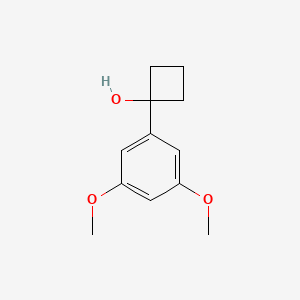
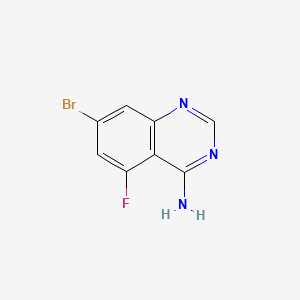
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
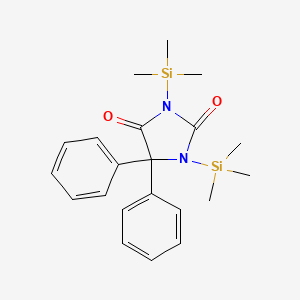

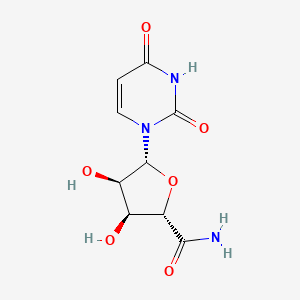

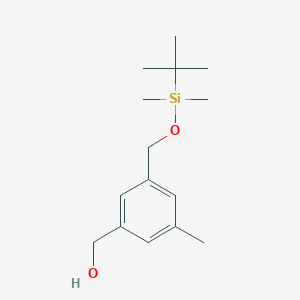

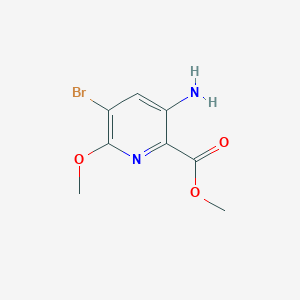
![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)
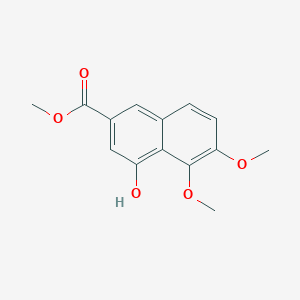
![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
